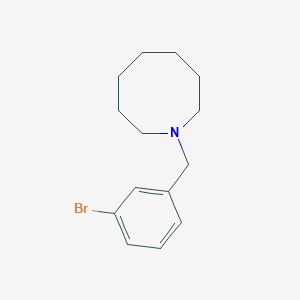

1-(3-bromobenzyl)azocane

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are cyclic compounds containing at least one nitrogen atom in the ring. They are fundamental components of many natural products, pharmaceuticals, and agrochemicals. mdpi.com The size of the heterocyclic ring plays a crucial role in determining the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

The azocane (B75157) ring is an eight-membered saturated heterocycle containing one nitrogen atom. Such medium-sized rings are of significant interest as their flexible conformations can allow them to interact with biological targets in unique ways. mdpi.com The synthesis of azocane and its derivatives, known as azocines, is an active area of research, with various methods being explored to construct this challenging ring system. rsc.orgnih.gov Naturally occurring compounds containing the azocane ring have been identified, further stimulating interest in their synthesis and potential applications. nih.gov

The construction of eight-membered rings, including azocanes, presents a formidable challenge in synthetic organic chemistry. mdpi.com These difficulties arise from unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. nih.govyoutube.com Consequently, the development of new synthetic strategies to access these scaffolds is highly desirable. mdpi.comchemicalbook.com

Recent advances in this area include ring-expansion reactions, ring-closing metathesis, and various cyclization strategies. rsc.org For instance, methods like the Brønsted acid-catalyzed cyclization of specific enynes have been developed for the synthesis of dibenzo-fused eight-membered rings. nih.gov Radical-based strategies are also emerging as a powerful tool to overcome some of the limitations of traditional methods. youtube.com

Role of Substituted Benzyl (B1604629) Moieties in Organic Synthesis

The benzyl group is a common and versatile functional group in organic chemistry, frequently used as a protecting group for alcohols and amines due to its relative stability and ease of removal. nih.govnih.govresearchgate.net Substituted benzyl derivatives, such as those containing a bromine atom, offer additional synthetic utility.

The presence of a bromine atom on the benzene (B151609) ring of the 3-bromobenzyl group renders the molecule a valuable synthetic intermediate. Aromatic bromides are less reactive towards nucleophilic attack than their alkyl bromide counterparts but are highly reactive in a variety of transition metal-catalyzed cross-coupling reactions. np-mrd.orgnih.govrsc.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. nih.gov This functionality allows the 3-bromobenzyl moiety to serve as a handle for further molecular elaboration. The bromine atom's presence also influences the electronic properties of the aromatic ring.

Benzyl derivatives are widely utilized as building blocks in the synthesis of more complex molecules. nih.gov Their incorporation into a target structure can be a key step in the construction of pharmaceuticals and other functional organic compounds. researchgate.netdocbrown.info The specific substitution pattern on the benzyl group can be tailored to achieve desired electronic and steric properties in the final product.

Rationale for Academic Investigation of 1-(3-bromobenzyl)azocane

While direct experimental data for this compound is scarce, its structure suggests several avenues for academic investigation. A plausible synthetic route would involve the nucleophilic substitution reaction between azocane and 3-bromobenzyl bromide.

The resulting compound, this compound, would be a valuable scaffold for further chemical exploration. The bromine atom could be utilized in cross-coupling reactions to introduce a wide variety of substituents, leading to a library of novel azocane derivatives. These derivatives could then be screened for potential biological activity, leveraging the conformational flexibility of the eight-membered ring and the diverse functionalities introduced via the benzyl group. The study of such a molecule would contribute to the broader understanding of the synthesis and reactivity of medium-sized nitrogen heterocycles.

Predicted and Analogous Compound Data

Due to the limited availability of specific experimental data for this compound, the following tables present predicted data and data from analogous compounds to provide a reasonable estimation of its properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀BrN |

| Molecular Weight | 282.22 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Data predicted using computational models.

Table 2: 1H NMR Chemical Shift Data for a Key Precursor, 3-Bromobenzyl bromide

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CH₂Br | ~4.45 | s |

| Aromatic H | ~7.2-7.6 | m |

Data is based on typical values for this compound and may vary depending on the solvent and other experimental conditions. chemicalbook.com

Table 3: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Azocane Ring Carbons | 25-60 |

| Benzyl CH₂ | ~60 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 125-130 |

| Aromatic Quaternary C | ~140 |

Predicted values based on analogous structures and general principles of NMR spectroscopy. nih.govyoutube.com

Unique Structural Features for Reactivity Studies

The distinct reactivity of this compound is fundamentally derived from its unique structural arrangement. The molecule consists of two primary components: the saturated eight-membered azocane ring and the 3-bromobenzyl moiety. The azocane ring, being a medium-sized heterocycle, is characterized by a degree of conformational flexibility, which can influence the accessibility of the nitrogen's lone pair of electrons. This conformational variance can be a critical factor in kinetic and thermodynamic studies of its reactions.

The presence of the 3-bromobenzyl group introduces an electrophilic site at the benzylic carbon and a site for cross-coupling reactions at the bromine-substituted carbon on the phenyl ring. The bromine atom, an electron-withdrawing group, modulates the electron density of the aromatic ring, which in turn can affect the reactivity of the benzylic position. The spatial relationship between the bulky azocane ring and the bromobenzyl group can also lead to specific stereochemical outcomes in reactions, making it an interesting substrate for stereoselective synthesis.

Below is a table summarizing the key structural components and their associated reactivity:

| Structural Component | Key Features | Implications for Reactivity |

| Azocane Ring | Eight-membered saturated heterocycle; Conformational flexibility | The nitrogen atom acts as a nucleophile or a base. The ring's conformation can influence reaction rates and stereoselectivity. |

| 3-Bromobenzyl Group | Phenyl ring with a bromine atom at the meta position; Benzylic CH2 group | The C-Br bond is a handle for cross-coupling reactions (e.g., Suzuki, Heck). The benzylic position is susceptible to substitution or functionalization. |

Potential as a Precursor in Advanced Organic Synthesis

The utility of this compound as a precursor in advanced organic synthesis is significant due to its capacity to undergo a variety of chemical transformations. The bromine atom on the phenyl ring serves as a versatile functional handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, the bromo group can be replaced with a variety of aryl or vinyl substituents. Similarly, Heck or Sonogashira couplings can be employed to introduce alkenyl or alkynyl groups, respectively.

The tertiary amine of the azocane ring can participate in further reactions. It can be oxidized or quaternized to form ammonium (B1175870) salts, which can have different biological activities or serve as phase-transfer catalysts. The N-benzyl bond itself can be cleaved under certain reductive conditions, which would liberate the azocane ring and a substituted toluene (B28343) derivative, a strategy that can be employed in protecting group chemistry.

The following table outlines potential synthetic transformations involving this compound:

| Reaction Type | Reactive Site | Potential Products |

| Suzuki Coupling | C-Br bond on the phenyl ring | Biaryl compounds |

| Heck Coupling | C-Br bond on the phenyl ring | Stilbene derivatives |

| Sonogashira Coupling | C-Br bond on the phenyl ring | Tolan derivatives |

| Buchwald-Hartwig Amination | C-Br bond on the phenyl ring | N-arylated azocane derivatives |

| N-Oxidation | Azocane Nitrogen | N-oxide compounds |

| Quaternization | Azocane Nitrogen | Quaternary ammonium salts |

| Reductive Cleavage | N-benzyl bond | Azocane and 3-bromotoluene |

These potential reactions highlight the role of this compound as a scaffold for the construction of a diverse array of more complex molecules with potential applications in various fields of chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]azocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN/c15-14-8-6-7-13(11-14)12-16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRAXNWGGLKBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromobenzyl Azocane

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 1-(3-bromobenzyl)azocane allows for the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable starting materials. This process identifies key bond disconnections and strategic considerations for an efficient synthesis.

Disconnection at the N-Benzyl Bond

The most logical and common disconnection in the retrosynthetic analysis of N-benzyl amines is the carbon-nitrogen bond of the benzyl (B1604629) group. This disconnection simplifies the target molecule into two key synthons: an azocane (B75157) nucleophile and a 3-bromobenzyl electrophile. These synthons correspond to the chemical reagents azocane and a suitable 3-bromobenzyl halide, such as 3-bromobenzyl bromide. This approach is synthetically favorable as it relies on the well-established N-alkylation reaction of secondary amines.

Disconnection Strategies for the Azocane Ring

The azocane ring, an eight-membered saturated heterocycle, presents a more complex synthetic challenge due to the entropic unfavorability of forming medium-sized rings. Several disconnection strategies can be envisioned for the azocane moiety itself. Common methods for the synthesis of large rings include ring-closing metathesis (RCM), intramolecular cyclization of long-chain amino halides or amino alcohols, and ring expansion reactions. nih.gov For instance, a linear precursor containing a terminal amine and a suitable leaving group at the other end could be cyclized under high-dilution conditions to favor the intramolecular reaction. Another approach involves the expansion of a smaller, more readily available ring system like piperidine (B6355638). researchgate.net

Strategic Considerations for the Bromophenyl Moiety

The 3-bromophenyl group is a common structural motif in organic synthesis. Its preparation typically involves the direct bromination of toluene (B28343) followed by functional group manipulation of the methyl group, or the diazotization of 3-bromoaniline (B18343) followed by a Sandmeyer-type reaction to introduce the desired benzylic functionality. For the purpose of synthesizing this compound, 3-bromobenzyl bromide is a readily available starting material, making the synthesis of the bromophenyl moiety a straightforward consideration.

Direct Synthesis via N-Alkylation

The most direct and practical forward synthesis of this compound involves the N-alkylation of azocane with 3-bromobenzyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of azocane attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion.

Reaction of Azocane with 3-Bromobenzyl Bromide

The reaction is typically carried out by mixing azocane and 3-bromobenzyl bromide in a suitable solvent in the presence of a base to neutralize the hydrobromic acid byproduct.

Reaction Scheme:

The efficiency and yield of the N-alkylation reaction are highly dependent on the reaction conditions. Optimization of parameters such as the solvent, temperature, and the choice of base is crucial for achieving a successful synthesis.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.

Temperature: The reaction temperature affects the rate of the reaction. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the reactants or products.

Base: A base is required to scavenge the HBr formed during the reaction. The choice of base is important; it should be strong enough to deprotonate the resulting ammonium (B1175870) salt but not so strong as to cause unwanted side reactions with the electrophile.

Below is a table summarizing typical conditions that could be optimized for the synthesis of this compound.

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetonitrile (B52724) | K₂CO₃ | Room Temperature | 24 | Moderate |

| 2 | Dimethylformamide (DMF) | K₂CO₃ | 60 | 12 | Good |

| 3 | Tetrahydrofuran (THF) | NaH | 0 to Room Temperature | 6 | High |

| 4 | Dichloromethane (DCM) | Triethylamine (Et₃N) | Room Temperature | 48 | Low to Moderate |

This table represents a hypothetical optimization based on general principles of N-alkylation reactions and is not based on experimentally verified data for this specific reaction.

Further research would be required to experimentally determine the optimal conditions for the synthesis of this compound, including purification and full characterization of the final product.

Investigation of Side Reactions (e.g., Quaternization, Elimination)

The direct N-alkylation of azocane with 3-bromobenzyl bromide is a primary synthetic route. However, this method is often complicated by side reactions that can significantly lower the yield of the desired tertiary amine.

Quaternization: Azocane, as a secondary amine, reacts with the alkylating agent to form the target compound, this compound. This product, now a tertiary amine, remains nucleophilic and can react with another molecule of 3-bromobenzyl bromide. This second alkylation results in the formation of a quaternary ammonium salt, the 1-(3-bromobenzyl)-1-benzylazocanium bromide. This over-alkylation is a common issue in the synthesis of tertiary amines from secondary amines. The propensity for quaternization is influenced by factors such as stoichiometry, reaction temperature, and concentration. Using a precise 1:1 molar ratio of amine to alkylating agent and maintaining dilute conditions can help mitigate this side reaction, though it may not be eliminated entirely.

Elimination: While less common for benzyl halides compared to other alkyl halides, elimination reactions can still occur, particularly in the presence of a strong, sterically hindered base. In this context, if the reaction conditions inadvertently favor basicity over nucleophilicity, the azocane could potentially act as a base, abstracting a proton from the benzylic position of 3-bromobenzyl bromide, leading to the formation of a transient carbene or related species. However, for a benzylic substrate, this pathway is generally less favorable than nucleophilic substitution.

Alternative Alkylating Agents for the Benzyl Moiety

To optimize the synthesis and potentially reduce side reactions, alternative alkylating agents to 3-bromobenzyl bromide can be employed. The choice of leaving group on the benzyl moiety is critical to the reaction's efficiency and selectivity.

Good leaving groups are essential for facilitating the nucleophilic substitution reaction. Instead of a bromide, other halides or sulfonate esters can be used.

3-Bromobenzyl Chloride: Generally less reactive than the corresponding bromide, which can sometimes offer better control and reduce the rate of undesirable side reactions like quaternization.

3-Bromobenzyl Iodide: More reactive than the bromide, leading to faster reaction times, but potentially increasing the risk of over-alkylation.

Sulfonate Esters (Tosylates, Mesylates): 3-Bromobenzyl tosylate or 3-bromobenzyl mesylate are excellent alternatives. Tosylates and mesylates are superb leaving groups, often resulting in cleaner reactions and higher yields under milder conditions compared to halides. organic-chemistry.org

The following table compares potential alternative alkylating agents for the benzylation of azocane.

| Alkylating Agent | Leaving Group | Relative Reactivity | Potential Advantages | Potential Disadvantages |

| 3-Bromobenzyl Bromide | Br⁻ | High | Readily available | High risk of quaternization |

| 3-Bromobenzyl Chloride | Cl⁻ | Moderate | Lower cost, potentially better control | Slower reaction rates |

| 3-Bromobenzyl Iodide | I⁻ | Very High | Very fast reactions | Higher cost, increased risk of side reactions |

| 3-Bromobenzyl Tosylate | TsO⁻ | Very High | Excellent leaving group, clean reactions | Often requires separate preparation step |

| 3-Bromobenzyl Mesylate | MsO⁻ | Very High | Excellent leaving group, clean reactions | Often requires separate preparation step |

Synthesis via Reductive Amination Strategies

Reductive amination offers a more controlled and often higher-yielding alternative to direct alkylation for preparing this compound. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ to the target amine.

Condensation of Azocane with 3-Bromobenzaldehyde

The first step is the condensation reaction between the secondary amine, azocane, and the carbonyl group of 3-bromobenzaldehyde. This reaction occurs under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack by the amine. The initial adduct, a carbinolamine, rapidly dehydrates to form a tertiary iminium ion. The formation of this iminium intermediate is crucial, as it is the species that will be subsequently reduced. youtube.com

Scope and Limitations of Reducing Agents

The choice of reducing agent is critical for the success of reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without reducing the starting aldehyde. youtube.com

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and widely used reagent for reductive amination. acs.org It is mild enough that it does not readily reduce aldehydes or ketones at the slightly acidic pH required for iminium ion formation, but it is potent enough to reduce the iminium ion as it forms. youtube.com This selectivity prevents the wasteful consumption of the aldehyde.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become the reagent of choice for many reductive amination reactions. It is also a mild reducing agent but is often more effective than NaBH₃CN, particularly for reactions involving less reactive ketones or sterically hindered amines. It does not require the same strict pH control and is not as toxic as cyanoborohydride.

Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is generally less suitable for one-pot reductive amination because it can readily reduce the starting aldehyde in addition to the iminium ion, leading to a mixture of products including 3-bromobenzyl alcohol. youtube.com

Catalytic Hydrogenation (H₂/Pd-C): This method can also be effective. The mixture of the amine and aldehyde is subjected to a hydrogen atmosphere in the presence of a palladium catalyst. However, this method can sometimes be complicated by dehalogenation, where the bromo-substituent on the aromatic ring is reductively cleaved.

The following table summarizes the suitability of various reducing agents for the synthesis of this compound via reductive amination.

| Reducing Agent | Selectivity for Iminium Ion | Typical Yield | Key Considerations |

| NaBH(OAc)₃ | High | High | Often the preferred reagent; mild, effective, non-toxic. |

| NaBH₃CN | High | Good-High | Highly selective, but toxic due to cyanide. acs.org |

| H₂/Pd-C | Moderate | Variable | "Green" method, but risk of debromination. |

| NaBH₄ | Low | Low | Tends to reduce the starting aldehyde, leading to byproducts. youtube.com |

Ring-Closing Strategies for Azocane Ring Formation

An alternative synthetic paradigm involves constructing the azocane ring itself with the N-(3-bromobenzyl) substituent already in place. This approach relies on intramolecular cyclization.

Intramolecular Cyclization Approaches

This strategy begins with an acyclic precursor containing the N-(3-bromobenzyl) group and a reactive functional group at the other end of a seven-carbon chain. The final step is a ring-closing reaction to form the eight-membered azocane ring.

A plausible precursor would be N-(3-bromobenzyl)-7-aminoheptyl halide or tosylate. In this scenario, the terminal primary amine would act as a nucleophile, displacing the leaving group at the other end of the molecule to form the C-N bond that closes the ring.

Such intramolecular reactions to form medium-sized rings like azocane can be challenging due to unfavorable entropic factors and potential transannular strain. High-dilution conditions are typically necessary to favor the intramolecular pathway over intermolecular polymerization. While specific examples for this compound are not prominent in the literature, the general principle of intramolecular reductive amination or N-alkylation is a valid synthetic strategy for N-substituted cyclic amines. researchgate.net For instance, a linear amino-aldehyde could undergo intramolecular reductive amination to form the ring.

Stereoselective Synthesis of this compound (if applicable)

Asymmetric Catalysis for N-Alkylation

The direct N-alkylation of azocane with 3-bromobenzyl bromide represents the most straightforward approach to this compound. However, to achieve enantioselectivity, the use of chiral catalysts is imperative. Two prominent catalytic systems for such transformations are phase-transfer catalysis and transition-metal catalysis.

Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) is a powerful tool for the asymmetric alkylation of various nucleophiles, including amines. In this methodology, a chiral quaternary ammonium salt transports the deprotonated amine from an aqueous or solid phase into an organic phase where it reacts with the electrophile, in this case, 3-bromobenzyl bromide. The chiral environment of the catalyst induces enantioselectivity in the alkylation step.

Cinchona alkaloids and their derivatives are commonly employed as chiral phase-transfer catalysts. For the N-alkylation of azocane, a catalyst such as a derivative of quinidine (B1679956) could be utilized. The reaction would typically be carried out in a biphasic system, for instance, a toluene/water mixture, with a solid inorganic base like potassium carbonate to deprotonate the azocane. The selection of the catalyst, solvent, and base is crucial for achieving high yield and enantioselectivity. While direct examples for the synthesis of this compound are not prevalent in the literature, analogous reactions with other cyclic amines and electrophiles have been reported with excellent results. For instance, the enantioselective aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones using a quinidine-based phase-transfer catalyst has been shown to produce chiral N-substituted azetidines in high yields and enantioselectivities (up to 99% yield and 95% ee). researchgate.netnih.gov

| Catalyst | Electrophile | Nucleophile | Solvent | Base | Yield (%) | ee (%) | Ref |

| Quinidine-derived PTC | Chalcone | 3,3-Dinitroazetidine | Toluene | K₂CO₃ | 99 | 95 | researchgate.netnih.gov |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Benzyl Bromide | Diphenylmethyl tert-butyl α-acyloxymalonate | Toluene | Cs₂CO₃ | 98 | 93 | rsc.org |

| Chiral Quaternary Ammonium Salt | Ethyl 2-cyanobut-2-enoate | Cyanoacetate | Toluene | K₂CO₃ | 95 | 92 | organic-chemistry.org |

| This table presents data for analogous asymmetric N-alkylation reactions under phase-transfer catalysis to illustrate the potential of this method for the synthesis of chiral this compound. |

Transition-Metal Catalysis

Iridium-catalyzed asymmetric N-alkylation has emerged as a highly effective method for the synthesis of chiral amines. acs.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. nih.govrsc.org For the synthesis of this compound, 3-bromobenzyl alcohol would be the ideal starting material alongside azocane.

| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Yield (%) | ee (%) | Ref |

| [Ir(cod)Cl]₂ / Chiral Phosphine (B1218219) Ligand | Indole (B1671886) Derivative | Styrene | Toluene | 85 | 91 | researchgate.net |

| Cationic Iridium Catalyst / Aminopyridine Ligand | Internal Alkene | Aminopyridine | Not Specified | High | High | acs.org |

| MaxPHOX–Ir catalyst | N-(3,4-dihydronaphthalen-2-yl)acetamide | H₂ | CH₂Cl₂ | >99 | 97 | nih.gov |

| This table showcases the potential of iridium catalysis for the asymmetric N-alkylation of cyclic amines, which could be adapted for the synthesis of this compound. |

Enantioselective Ring-Forming Reactions

An alternative to the direct N-alkylation of a pre-formed azocane ring is the construction of the chiral azocane ring itself with the 3-bromobenzyl substituent already in place or introduced during the cyclization process. Such strategies often involve ring-expansion or cyclization reactions.

Enantioselective Ring-Expansion

Ring-expansion reactions provide a powerful method for the synthesis of large-ring heterocycles from more readily available smaller rings. nih.govdntb.gov.ua For instance, the enantioselective ring expansion of a substituted piperidine derivative could potentially lead to a chiral azocane. Research has shown that trifluoromethyl azocanes can be accessed from 2-(trifluoropropan-2-ol) piperidines through a metal-free ring-expansion involving a bicyclic azetidinium intermediate. researchgate.net The opening of this intermediate with various nucleophiles proceeds with excellent regio-, diastereo-, and enantioselectivity. researchgate.net While this specific example does not directly yield this compound, the underlying principle could be adapted. A suitably substituted piperidine precursor could be designed to incorporate the 3-bromobenzyl group upon ring expansion.

Another approach involves the ring expansion of aziridines. Aziridines are valuable building blocks in heterocyclic synthesis due to their inherent ring strain. researchgate.netscispace.com Catalytic ring-opening of a chiral aziridine (B145994) followed by intramolecular cyclization with a tethered nucleophile could lead to the formation of a chiral azocane ring.

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Stereoselectivity | Ref |

| 2-(Trifluoropropan-2-ol) piperidine | Metal-free ring expansion | - | Trifluoromethyl azocane | Good | Excellent | researchgate.net |

| N-Tosylaziridine | [3+2]-Cycloaddition with aldehyde | Lewis Acid / Chiral Pybox | Substituted 1,3-oxazolidine | - | Moderate ee | scispace.com |

| Substituted Tetrahydroisoquinoline | Ring enlargement with alkyne | - | Benzoazocine | 37-83 | - | nih.gov |

| This table provides examples of ring-expansion reactions for the synthesis of large-ring nitrogen heterocycles, illustrating a potential pathway to chiral this compound. |

Enantioselective Cyclization

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. An appropriately designed acyclic precursor containing the 3-bromobenzylamino moiety and a suitable leaving group at the terminus of a seven-carbon chain could undergo an enantioselective intramolecular nucleophilic substitution to form the azocane ring. The stereochemistry would be controlled by a chiral catalyst, which could be a transition metal complex or an organocatalyst. For example, a highly enantioselective intramolecular 6-exo-trig aza-Michael addition has been developed to afford chiral 3-substituted 1,2-oxazinanes, demonstrating the feasibility of enantioselective cyclizations to form nitrogen heterocycles. Although this is a six-membered ring system, similar principles could be applied to the formation of the eight-membered azocane ring.

Chemical Reactivity and Transformations of 1 3 Bromobenzyl Azocane

Reactivity of the Azocane (B75157) Nitrogen

The nitrogen atom in the azocane ring is a tertiary amine, which dictates a significant portion of the molecule's chemical personality. Its reactivity is characterized by the presence of a lone pair of electrons, making it a nucleophilic and basic center.

Nucleophilic Reactivity of the Tertiary Amine

The nitrogen atom in 1-(3-bromobenzyl)azocane is expected to behave as a potent nucleophile. masterorganicchemistry.comyoutube.com The benzyl (B1604629) group attached to the nitrogen does not significantly diminish its nucleophilicity. Tertiary amines are known to react with a variety of electrophiles. For instance, they can react with alkyl halides in SN2-type reactions. youtube.com The rate and success of these reactions are influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com While the azocane ring is larger than smaller cyclic amines like pyrrolidine (B122466) or piperidine (B6355638), the nitrogen's lone pair remains accessible for reactions.

The nucleophilicity of amines generally correlates with their basicity; however, steric factors can play a more significant role in nucleophilic reactions than in acid-base reactions. masterorganicchemistry.com In the case of this compound, the bulky azocane ring might slow down reactions with sterically demanding electrophiles.

Complexation with Metal Centers (Ligand Chemistry)

Tertiary amines are excellent ligands for a variety of metal ions due to the coordinating ability of the nitrogen's lone pair. N-substituted cyclic amines, including derivatives of piperazine, morpholine, and thiomorpholine, have been shown to form stable complexes with transition metals such as Cu(II), Pt(II), and Ni(II). nih.gov These complexes often exhibit well-defined geometries, such as square planar. nih.gov

It is anticipated that this compound would act as a monodentate ligand, coordinating to metal centers through its nitrogen atom. The formation of such complexes can be influenced by the nature of the metal ion, the solvent, and the presence of other competing ligands. The resulting metal complexes could have potential applications in catalysis. nih.govnd.edu For example, similar metal complexes of N-substituted aza macrocycles have been investigated for their catalytic activity. nd.edu

Oxidation Reactions of the Nitrogen

The tertiary amine nitrogen in this compound is susceptible to oxidation. Common oxidizing agents can convert tertiary amines to tertiary amine N-oxides. The N-benzyl group itself can also be a site of oxidation. For example, N-benzyl groups can be oxidized to benzoyl groups using Cr(VI) reagents or removed entirely using cerium ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net The oxidation of benzylamines to imines is another well-established transformation, which can be achieved using various oxidants, including hydrogen peroxide, sometimes without the need for a catalyst. researchgate.net Furthermore, chemoselective oxidative debenzylation of tertiary N-benzyl amines has been reported, offering a route to the corresponding secondary amine. lookchem.com

Quaternization Reactions and Derivatives

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as quaternization. dnu.dp.uasciensage.infounacademy.com This is a classic SN2 reaction where the amine acts as the nucleophile. youtube.com this compound is expected to readily undergo quaternization with various alkylating agents, such as methyl iodide or benzyl chloride, to yield the corresponding 1-(3-bromobenzyl)-1-alkylazocanium salt. dnu.dp.uaresearchgate.net

The rate of quaternization is influenced by the structure of the tertiary amine and the alkyl halide, as well as the solvent. sciensage.inforesearchgate.net The formation of these quaternary ammonium salts introduces a permanent positive charge on the nitrogen atom and can significantly alter the physical and chemical properties of the parent molecule. unacademy.com

Reactivity of the Bromophenyl Moiety

The 3-bromophenyl group in this compound is a key site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle that can be substituted with a wide range of organic groups.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and aryl bromides are common substrates for these transformations. nih.govresearchgate.netyoutube.com

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. organic-chemistry.orgyonedalabs.comyoutube.com The 3-bromophenyl group of this compound is expected to efficiently participate in Suzuki couplings with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. lookchem.comnih.govnrochemistry.com This reaction would lead to the formation of a new carbon-carbon bond at the 3-position of the phenyl ring, providing access to a diverse range of biaryl and styrenyl derivatives. The reaction conditions are generally mild and tolerate a wide variety of functional groups. organic-chemistry.orgyoutube.com

Table 1: Examples of Suzuki Coupling Reactions with Aryl Bromides

| Aryl Bromide Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 / Cs2CO3 | Diphenylmethane | nih.gov |

| Aryl bromides | Phenylboronic acid | Pd(OAc)2 / P(t-Bu)3 / K3PO4 | Biaryl | researchgate.net |

| 3-Chlorobenzyl bromide | Phenylboronic acid | Tetraphosphine/Palladium / Base | 3-Chlorodiphenylmethane | lookchem.com |

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.orgliverpool.ac.uknih.gov The 3-bromophenyl moiety of the title compound should readily undergo Heck coupling with various alkenes, such as styrenes or acrylates, to introduce a vinyl group at the 3-position. researchgate.net This reaction typically requires a palladium catalyst, a base (often a tertiary amine), and is tolerant of many functional groups. mdpi.com

Table 2: Examples of Heck Coupling Reactions with Aryl Bromides

| Aryl Bromide Substrate | Alkene Partner | Catalyst/Base | Product Type | Reference |

| Aryl bromides | Styrene | Pd(OAc)2 / LHX / K2CO3 | Substituted Stilbene | nih.gov |

| 4-Substituted aryl bromides | Styrene | Pd catalyst / Base | 4-Substituted Stilbene | researchgate.net |

| Aryl bromides | Allyl alcohol | Palladium catalyst / Pyrrolidine | Dihydrochalcones | liverpool.ac.uk |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.org this compound is expected to be a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkyne functionality at the 3-position of the phenyl ring. beilstein-journals.org This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis. wikipedia.orgbeilstein-journals.org

Table 3: Examples of Sonogashira Coupling Reactions with Aryl Bromides

| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Product Type | Reference |

| Aryl bromides | Terminal alkynes | Pd(PhCN)2Cl2 / P(t-Bu)3 | Disubstituted Alkynes | organic-chemistry.org |

| Aryl halides | Terminal alkynes | Pd/Cu catalyst / Base | Substituted Alkynes | beilstein-journals.org |

| Benzyl bromides | Lithium acetylides | Pd-I dimer complex | Substituted Alkynes | nih.gov |

Nickel-Catalyzed Coupling Reactions

While palladium has dominated the field of cross-coupling, nickel catalysts have emerged as a powerful and more cost-effective alternative. Nickel catalysts can often couple a broader range of substrates, including less reactive aryl chlorides, and can enable unique transformations. For a substrate like this compound, nickel catalysis offers a complementary set of synthetic tools.

Nickel catalysts can be employed for Suzuki-Miyaura, Sonogashira, and amination reactions, often under different conditions than their palladium counterparts. A key feature of nickel catalysis is its ability to participate in reactions involving radical intermediates, which can open up different reaction pathways. For example, nickel can catalyze reductive couplings and cross-electrophile couplings, which are more challenging for palladium. Although specific examples with this compound are not documented, the reactivity of the C-Br bond makes it a suitable candidate for known nickel-catalyzed transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, such as bromide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult on typical aryl halides like this compound because the electron-rich nature of the benzene (B151609) ring repels incoming nucleophiles. pressbooks.pubchemistrysteps.com The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. pressbooks.publibretexts.org

Since this compound lacks such strong activating groups—the azocanylmethyl group is an activating, ortho-, para-director—it is expected to be unreactive towards SₙAr reactions under standard conditions. wikipedia.orgchemistrysteps.com

Under very harsh conditions, such as high temperatures and the use of extremely strong bases (e.g., sodium amide, NaNH₂), a different mechanism known as the elimination-addition or "benzyne" mechanism can occur. chemistrysteps.com This pathway involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. However, this is a non-selective process and not a common synthetic strategy for this type of substrate.

Lithiation/Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be exchanged for a metal, typically lithium or magnesium, to create a highly reactive organometallic intermediate. These intermediates behave as strong nucleophiles and bases, enabling the formation of new carbon-carbon or carbon-heteroatom bonds upon reaction with electrophiles. researchgate.netwikipedia.orgleah4sci.com

Lithiation: Direct lithiation via halogen-metal exchange can be achieved by treating this compound with an organolithium reagent, such as n-butyllithium (nBuLi), typically at low temperatures in an ethereal solvent like THF. Research on the closely related compound 1-(3-bromobenzyl)piperidine (B1274328) has demonstrated that this bromine-lithium exchange is efficient. researchgate.netresearchgate.net The resulting aryllithium species is a powerful nucleophile.

Grignard Reagent Formation: Alternatively, a Grignard reagent can be formed by reacting this compound with magnesium metal in an anhydrous ether solvent like THF or diethyl ether. wikipedia.org The initiation of this reaction sometimes requires activation of the magnesium surface with agents like iodine or 1,2-dibromoethane. wikipedia.org The resulting organomagnesium compound, 1-(3-(magnesiobromido)benzyl)azocane, is also a potent nucleophile, though generally less reactive and more selective than the corresponding organolithium species. leah4sci.com

Subsequent Reactions: Once formed, these organometallic intermediates can react with a wide variety of electrophiles. masterorganicchemistry.com

Table 2: Potential Reactions of Organometallic Derivatives of this compound

| Electrophile | Reagent Type | Product after Workup |

|---|---|---|

| Carbon Dioxide (CO₂) | Grignard/Lithium | 3-(azocan-1-ylmethyl)benzoic acid |

| Aldehydes (RCHO) | Grignard/Lithium | 3-(azocan-1-ylmethyl)phenylmethanol |

| Ketones (RCOR') | Grignard/Lithium | 3-(azocan-1-ylmethyl)phenyl(R')methanol |

| Esters (RCOOR') | Grignard/Lithium | Tertiary alcohol (double addition) |

| Boronic Esters | Lithium | 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azocane |

A notable application is the reaction with boronic esters, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which has been shown to work with the lithiated analog 1-(3-bromobenzyl)piperidine to generate the corresponding boronic ester derivative. researchgate.net This product is a valuable intermediate for subsequent Suzuki-Miyaura coupling reactions.

Electrophilic Aromatic Substitution (Bromine-Directed)

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu The regiochemical outcome of the reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. wikipedia.orgyoutube.com In this compound, there are two substituents to consider: the bromine atom and the azocanylmethyl group (-CH₂-azocane).

Bromine: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the ring less nucleophilic than benzene. libretexts.org However, they are ortho, para-directors because they can stabilize the cationic intermediate (the arenium ion) through resonance by donating a lone pair of electrons. uci.edulibretexts.org

Azocanylmethyl Group: This is an alkyl group attached to the benzene ring. Alkyl groups are weakly activating and are also ortho, para-directors due to inductive effects and hyperconjugation. wikipedia.org

In this compound, the two substituents are meta to each other. The directing effects are as follows:

The bromine at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

The azocanylmethyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions.

Since both groups direct to the same positions, they reinforce each other. The positions ortho to the azocanylmethyl group (C2 and C6) and the position para to it (C4) are all activated for electrophilic attack. Steric hindrance from the bulky azocanylmethyl group might disfavor substitution at the C2 position, potentially leading to a mixture of products with a preference for substitution at the C4 and C6 positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation. libretexts.org

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond can undergo homolytic cleavage to form a carbon-centered radical. This is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating or by photolysis. libretexts.org A common reaction involving this process is radical dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org In this chain reaction, a tributyltin radical abstracts the bromine atom from this compound to generate an aryl radical. libretexts.org This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product, 1-benzylazocane, and a new tributyltin radical to propagate the chain.

These radical intermediates can also participate in carbon-carbon bond-forming reactions. For instance, the generated aryl radical can add to an alkene or alkyne in an intra- or intermolecular fashion, providing another route for the functionalization of the aromatic ring. libretexts.org

Reactivity of the Benzyl Methylene (B1212753) Bridge

The methylene group (-CH₂-) situated between the benzene ring and the azocane nitrogen is known as a benzylic position. This position exhibits enhanced reactivity due to its proximity to the aromatic ring, which can stabilize adjacent radicals, cations, and anions through resonance.

A primary reaction at this position is oxidation. wikipedia.org The benzylic C-H bonds can be oxidized to form a carbonyl group. wikipedia.orgmdpi.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can oxidize a benzylic methylene group, potentially leading to the formation of 3-(azocan-1-ylcarbonyl)benzoic acid if the reaction goes to completion, though this is a harsh method. wikipedia.org More selective reagents exist for the oxidation of a benzylic methylene to a ketone. wikipedia.orgmdpi.com For example, chromium trioxide complexes or N-bromosuccinimide (NBS) can be used to convert the benzylic CH₂ group into a carbonyl (C=O), which would yield the corresponding benzoylazocane derivative. wikipedia.orgnih.gov Photocatalytic and electrochemical methods have also been developed for selective benzylic C-H oxidation under milder conditions. mdpi.combeilstein-journals.org

C-H Activation Studies at the Benzylic Position

The benzylic C-H bonds in this compound are the most likely sites for initial C-H activation due to their lower bond dissociation energy compared to other C-H bonds in the molecule. masterorganicchemistry.com This enhanced reactivity is a consequence of the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org

While specific C-H activation studies on this compound are not extensively documented in publicly available literature, the behavior of analogous N-benzylpiperidine systems can provide valuable insights. researchgate.net Transition metal-catalyzed C-H activation, often employing palladium, rhodium, or iron catalysts, is a common strategy for the functionalization of such benzylic positions. mdpi.com These reactions typically proceed through the formation of a metal-carbon bond at the benzylic carbon, which can then undergo further transformations.

Table 1: Comparison of Benzylic C-H Bond Dissociation Energies (BDEs)

| Bond Type | Typical BDE (kcal/mol) |

| Primary Alkyl C-H | ~100 |

| Secondary Alkyl C-H | ~96 |

| Tertiary Alkyl C-H | ~93 |

| Benzylic C-H | ~90 |

This table illustrates the relative weakness of the benzylic C-H bond, making it a prime target for activation.

Oxidation Reactions at the Benzylic Carbon

The benzylic carbon of this compound is susceptible to oxidation to form the corresponding amide (lactam) or other carbonyl compounds. chemistrysteps.comlibretexts.org This reactivity is a well-established principle in organic synthesis. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the benzylic group to form 3-bromobenzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.comlibretexts.org

More selective oxidation methods can be employed to target the benzylic C-H bonds without cleaving the carbon-carbon bond. These methods often involve catalytic systems, including those based on copper, manganese, or other transition metals, in the presence of an oxidant like molecular oxygen or peroxides. For N-benzyl amine derivatives, oxidation can lead to the formation of an iminium ion intermediate, which can then be hydrolyzed to a carbonyl compound or trapped by other nucleophiles.

Acid-Base Properties and Protonation Studies

The acid-base properties of this compound are centered around the basicity of the tertiary nitrogen atom within the azocane ring.

Basicity of the Azocane Nitrogen

The nitrogen atom in the azocane ring possesses a lone pair of electrons, rendering it basic and capable of accepting a proton. The basicity of this nitrogen is influenced by several factors, including the inductive effects of the alkyl substituents and the steric environment around the nitrogen. The N-benzyl group, being an alkyl group, is generally electron-donating, which should increase the electron density on the nitrogen and enhance its basicity compared to an unsubstituted azocane.

However, the bulky azocane ring and the benzyl group can also introduce steric hindrance, which may affect the accessibility of the lone pair to a proton, potentially reducing its effective basicity in solution. The pKa of the conjugate acid of a typical N-alkylated cyclic amine like N-benzylpiperidine is in the range of 9-10. It is expected that the pKa of protonated this compound would be in a similar range, though potentially slightly lower due to the electron-withdrawing inductive effect of the bromine atom on the phenyl ring, which can be transmitted through the benzyl group.

Table 2: Typical pKa Values of Protonated Amines

| Compound | pKa of Conjugate Acid |

| Ammonia (NH₃) | 9.25 |

| Piperidine | 11.12 |

| N-Methylpiperidine | 10.08 |

| N-Benzylpiperidine (analogous) | ~9.5 (estimated) |

This table provides a comparative context for the expected basicity of the azocane nitrogen in the target molecule.

Proton Affinity Calculations and Experimental Determination

For related N-benzylamines, mass spectrometry-based experiments can provide insights into their gas-phase protonation and subsequent fragmentation pathways. The site of protonation is expected to be the nitrogen atom due to its high intrinsic basicity. The proton affinity would be influenced by the polarizability of the molecule and the electron-donating nature of the benzyl and azocane alkyl groups. The presence of the bromine atom would likely have a modest, electron-withdrawing effect, slightly lowering the proton affinity compared to its non-brominated counterpart.

Conformational Analysis and Stereochemical Investigations

Conformations of the Azocane (B75157) Ring

The eight-membered azocane ring is a flexible system that can adopt a variety of conformations to minimize steric and torsional strain. The most stable conformations are typically variations of boat and chair forms.

Research on similar eight-membered ring systems, such as substituted dibenzocyclooctenes, has shown that the ground-state conformation is often a boat-chair (BC) form. researchgate.net However, twist-boat (TB) conformers can also be present in appreciable amounts, particularly when substituents are introduced onto the ring. researchgate.net For the parent azocane, computational studies and experimental data on related compounds suggest a complex potential energy surface with several low-energy conformations, including boat-chair, boat-boat, and twist-boat-chair forms. The boat-chair conformation is often found to be the most stable.

In the case of 1-(3-bromobenzyl)azocane, the bulky N-substituent would significantly influence the conformational equilibrium. The molecule likely exists as a mixture of several rapidly interconverting conformations. The primary conformations considered for similar N-substituted azocanes are the boat-chair and twist-boat forms.

| Conformation | Relative Stability | Key Structural Features |

| Boat-Chair (BC) | Generally the most stable | Minimizes transannular interactions and some torsional strain. |

| Twist-Boat (TB) | Slightly less stable than BC | Relieves some eclipsing interactions present in the pure boat form. |

| Crown | Less common for simple azocanes | More prevalent in fused-ring systems like N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]-azocine. researchgate.net |

The various conformations of the azocane ring are not static but are in a constant state of dynamic exchange. This process can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.orglibretexts.org By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for the interconversion between different conformers. rsc.org For related eight-membered ring systems, the barriers for processes like boat-chair to twist-boat interconversion have been measured to be in the range of 10.1 to 16.7 kcal/mol. researchgate.net

The rate of this exchange is temperature-dependent; cooling the sample slows down the exchange rate, which can allow for the observation of distinct signals for each conformer in the NMR spectrum. libretexts.org The coalescence temperature is the point at which the signals for the interconverting conformers merge into a single broad peak. This data can be used to calculate the free energy of activation for the conformational exchange process.

Influence of the N-Benzyl Substituent on Azocane Conformation

The introduction of a substituent on the nitrogen atom of the azocane ring has a profound effect on its conformational preferences. The size and orientation of the N-substituent can favor certain conformations over others to minimize steric hindrance. In N-substituted 1,3-oxazines, for example, the preference for axial or equatorial conformations of the substituent is dependent on its size and the polarity of the solvent. researchgate.net

For this compound, the large benzyl (B1604629) group will likely prefer an orientation that minimizes steric interactions with the protons on the azocane ring. This could involve the substituent adopting a pseudo-equatorial position in the predominant ring conformation. rsc.org The presence of the substituent can also affect the barrier to nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. In some N-substituted heterocycles, the barrier to ring inversion is lower than the barrier to nitrogen inversion. researchgate.net The bulky N-benzyl group in this compound would be expected to have a significant impact on the nitrogen inversion barrier.

Stereochemical Considerations and Chiral Forms (if applicable)

The potential for a molecule to exist as different stereoisomers is determined by the presence of chiral elements within its structure.

Chirality in a molecule typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups. youtube.comyoutube.com In the case of this compound, the carbon atoms within the azocane ring and the benzyl group need to be examined.

A molecule is considered chiral if it is non-superimposable on its mirror image. youtube.com This often occurs when there is a lack of an internal plane of symmetry. youtube.comyoutube.com While the azocane ring itself in an achiral conformation possesses planes of symmetry, the substitution pattern can render the molecule chiral.

If this compound is chiral, it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.com Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

If the molecule were to have more than one stereocenter, it could also exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, based on the structure of this compound, the most likely source of stereoisomerism would be chirality at the nitrogen atom, leading to a pair of enantiomers. The presence of different stable conformations (conformational isomers) that are stereoisomeric could also be considered a form of diastereomerism.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 1-(3-bromobenzyl)azocane, a suite of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the atomic connectivity and spatial relationships within the molecule.

2D NMR Techniques for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for deciphering complex spin systems and establishing the carbon framework of a molecule.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY is instrumental in tracing the connectivity of the protons within the azocane (B75157) ring and the aromatic protons of the benzyl (B1604629) group. For instance, correlations would be expected between the benzylic protons and the adjacent protons on the azocane ring, as well as between neighboring methylene (B1212753) groups within the seven-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on their corresponding ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include those between the benzylic protons and the quaternary carbon of the bromophenyl group, as well as the carbons of the azocane ring adjacent to the nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY can reveal the preferred orientation of the benzyl group relative to the azocane ring.

A summary of expected ¹H and ¹³C NMR assignments, supported by 2D NMR data, is presented in the interactive table below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Benzylic CH₂ | ~3.60 | ~58.0 | C(aromatic), C(azocane) |

| Azocane CH₂ (adjacent to N) | ~2.60 | ~55.0 | C(benzylic) |

| Other Azocane CH₂ | 1.50-1.80 | 25.0-30.0 | |

| Aromatic CH | 7.20-7.50 | 125.0-135.0 | C(quaternary), C(benzylic) |

| Aromatic C-Br | - | ~122.0 | |

| Aromatic C (ipso to benzyl) | - | ~140.0 |

Variable Temperature NMR for Conformational Dynamics

The azocane ring is a flexible eight-membered ring that can exist in multiple conformations. libretexts.orglibretexts.orgunacademy.comcutm.ac.in The interconversion between these conformers, such as boat-chair and twist-boat forms, can often be observed on the NMR timescale. byjus.com Variable temperature (VT) NMR studies are employed to investigate these conformational dynamics. At room temperature, if the interconversion is rapid, the NMR signals for the azocane protons and carbons may appear as broad averages. By lowering the temperature, the rate of interconversion can be slowed, leading to the "freezing out" of individual conformers. This results in the sharpening of signals and the appearance of new peaks corresponding to the distinct axial and equatorial protons in each conformation. The energy barriers for these conformational changes can be calculated from the coalescence temperature of the signals. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table of Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)+H]⁺ | 282.1063 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. For this compound, a primary fragmentation pathway would involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable bromobenzyl cation, which is often observed as a base peak in the mass spectra of benzyl derivatives. rsc.orgacs.orgnih.gov

Table of Plausible MS/MS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|

| 282/284 | 169/171 | [Br-C₆H₄-CH₂]⁺ |

X-Ray Crystallography for Solid-State Structure Determination

While NMR and mass spectrometry provide invaluable information about the structure and connectivity in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. researchgate.netnih.gov By obtaining a suitable single crystal of this compound, its three-dimensional structure can be elucidated with high precision. This technique provides exact bond lengths, bond angles, and torsion angles. mdpi.commdpi.com Furthermore, X-ray crystallography would reveal the specific conformation of the azocane ring in the solid state and the packing of the molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state properties of the compound. For N-substituted azocanes, X-ray diffraction can confirm the conformation of the eight-membered ring, which is often found in a twisted boat-chair arrangement to minimize steric strain. acs.org

In-Depth Analysis of this compound Reveals Limited Publicly Available Scientific Data

Despite a comprehensive search for scientific literature and data, detailed structural and spectroscopic information for the chemical compound this compound remains elusive. This scarcity of publicly available research indicates that the compound may not have been a subject of extensive academic or industrial investigation, or that such studies have not been published in accessible domains.

Our investigation sought to compile a thorough scientific article based on a specific outline focusing on advanced spectroscopic and structural elucidation techniques. However, the search for primary research articles, crystallographic databases, and spectroscopic data repositories yielded no specific results for this compound. The chemical, which features a 3-bromobenzyl group attached to an eight-membered azocane ring, appears in some chemical vendor catalogs, confirming its existence and commercial availability. Yet, this is not supplemented by published scientific studies detailing its molecular characteristics.

The intended scope of the article was to cover:

Analysis of Bond Lengths, Angles, and Dihedral Angles: This would have required crystallographic data, typically obtained through X-ray diffraction studies, which provide precise three-dimensional coordinates of the atoms within the crystal lattice. No such data could be located for this compound.

Intermolecular Interactions in the Crystal Lattice: Understanding these interactions, such as hydrogen bonding and van der Waals forces, also relies on crystallographic information. Without it, a discussion of the compound's solid-state packing and interactions is purely speculative.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes: While these techniques are common for chemical characterization, specific spectra for this compound, along with the assignment of vibrational frequencies to particular molecular motions, were not found in the scientific literature.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds: This section was contingent on the compound being chiral. This compound is not inherently chiral. While certain conformations of the azocane ring could be chiral, without any experimental data, a discussion on its chiroptical properties would be unfounded.

Searches for related compounds, such as those containing a "3-bromobenzyl" or "bromophenyl" moiety, did yield a significant body of research, including detailed structural and spectroscopic analyses. However, these findings for compounds like bromochalcones, thiazolidinones, and oxadiazoles (B1248032) cannot be extrapolated to accurately describe this compound due to the significant differences in their chemical structures, particularly the nature of the heterocyclic ring system.

Computational and Theoretical Studies of 1 3 Bromobenzyl Azocane

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), we can predict its geometry, orbital energies, and charge distribution.

Optimization of Molecular Geometry

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 1-(3-bromobenzyl)azocane, this involves finding the minimum energy conformation of the flexible eight-membered azocane (B75157) ring and the orientation of the 3-bromobenzyl group. The azocane ring is known to exist in several low-energy conformations, with the boat-chair and crown shapes being prominent. The attachment of the bulky 3-bromobenzyl group to the nitrogen atom will influence the conformational preference of the ring.

Below is a table of predicted bond lengths and angles for a representative optimized geometry of this compound, based on standard values for similar chemical environments.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-N (in azocane) | ~1.47 Å |

| Bond Length | N-CH₂ (benzylic) | ~1.46 Å |

| Bond Length | C-Br (aromatic) | ~1.91 Å |

| Bond Length | C-C (in azocane) | ~1.54 Å |

| Bond Length | C-C (in benzene (B151609) ring) | ~1.39 Å |

| Bond Angle | C-N-C (in azocane) | ~112° |

| Bond Angle | C-N-CH₂ (benzylic) | ~110° |

| Bond Angle | N-CH₂-C (benzylic) | ~111° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azocane ring, due to its lone pair of electrons, with some contribution from the π-system of the benzene ring. The LUMO is likely to be distributed over the antibonding orbitals of the bromobenzene (B47551) ring, particularly the σ* orbital of the C-Br bond.

A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com Different substituents on the aromatic ring can modulate these energy levels. taylorandfrancis.com

| Orbital | Description | Predicted Energy Range (Arbitrary Units) |

| HOMO | Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.5 to 0.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 6.0 eV |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (EPS) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org In an EPS map, red typically indicates regions of negative electrostatic potential (electron-rich), while blue signifies areas of positive electrostatic potential (electron-poor).

For this compound, the EPS map would show a region of high electron density (red) around the nitrogen atom of the azocane ring, corresponding to its lone pair and making it a likely site for protonation or attack by electrophiles. acs.org The area around the bromine atom and the hydrogen atoms of the benzyl (B1604629) group would exhibit a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack. The benzene ring itself would show a mixed potential, with the π-system providing some electron density.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for studying the pathways of chemical reactions, allowing for the characterization of transient species like transition states.

Transition State Search for Key Reactions

A key reaction for this compound is nucleophilic substitution at the benzylic carbon. In this reaction, a nucleophile would attack the carbon atom attached to the nitrogen, displacing the azocane ring. Computationally, this would involve a search for the transition state structure connecting the reactants (this compound and the nucleophile) to the products. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Another plausible reaction is the formation of an aminium radical cation, which could lead to C-H arylation at the N-benzylic position under specific catalytic conditions. rsc.org

Reaction Coordinate Analysis and Energy Profiles

Once the transition state is located, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that the transition state connects the desired reactants and products. This analysis maps out the minimum energy path for the reaction.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are instrumental in understanding the electronic structure and reactivity of molecules. These numerical values, derived from the wavefunction or electron density, can predict how a molecule will behave in a chemical reaction.

Fukui functions are a key concept within Density Functional Theory (DFT) used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered.

For this compound, the primary sites of interest for reactivity would be the nitrogen atom of the azocane ring, the bromine atom, and the aromatic ring.

Nucleophilic Attack (f+(r)) : This function indicates sites susceptible to attack by nucleophiles. For this compound, areas with a high f+(r) value would likely be the benzylic carbon and carbons within the aromatic ring.

Electrophilic Attack (f-(r)) : This function highlights sites prone to attack by electrophiles. The nitrogen atom in the azocane ring is expected to have the highest f-(r) value due to its lone pair of electrons, making it the most probable site for electrophilic attack.

Radical Attack (f0(r)) : This function predicts reactivity towards radicals. In this molecule, the benzylic carbon and the carbon atom bonded to bromine could be potential sites for radical attack.

A hypothetical table of condensed Fukui function values for the key atoms is presented below. These values are illustrative and would require specific quantum chemical calculations to be confirmed.

| Atom/Region | Hypothetical f+(r) (Nucleophilic Attack) | Hypothetical f-(r) (Electrophilic Attack) | Hypothetical f0(r) (Radical Attack) |

| Azocane Nitrogen | Low | High | Moderate |

| Benzylic Carbon | High | Low | High |

| C-Br (Aromatic Ring) | Moderate | Low | High |

| Ortho-C (to Benzyl) | Moderate | Moderate | Moderate |

| Meta-C (to Benzyl) | Low | High | Low |

| Para-C (to Benzyl) | Moderate | Moderate | Moderate |

The pKa value is a measure of the acidity of a compound. For the conjugate acid of this compound (where the azocane nitrogen is protonated), the pKa value indicates the basicity of the nitrogen atom. Predicting this value is crucial for understanding its behavior in biological systems and for designing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models, often combined with quantum mechanical calculations, can provide accurate pKa predictions. nih.gov These models correlate structural or quantum chemical descriptors with experimentally determined pKa values for a training set of related compounds. nih.gov For the azocane nitrogen in this compound, the predicted pKa would be influenced by the electron-withdrawing inductive effect of the 3-bromobenzyl group, which would be expected to decrease its basicity compared to unsubstituted azocane.

A hypothetical comparison of predicted pKa values is shown below.

| Compound | Predicted pKa |

| Azocane | ~10.5 - 11.0 |

| 1-benzylazocane | ~9.5 - 10.0 |

| This compound | ~9.0 - 9.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and stability. nih.gov

The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, methanol). These simulations can reveal:

Preferential Solvation : How solvent molecules arrange around different parts of the solute molecule.

Conformational Changes : The azocane ring is flexible and can adopt multiple conformations. The presence of a solvent can stabilize certain conformations over others.

Solvent Accessibility : The degree to which different reactive sites are accessible to reactants in a given solvent.

For this compound, polar solvents would be expected to solvate the polar azocane ring and the bromine atom, potentially influencing the accessibility of the nitrogen's lone pair and the reactivity of the C-Br bond.